![molecular formula C10H18N2O2 B7967426 1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967426.png)
1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
The synthesis of 1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone can be achieved through various synthetic routes. One notable method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. Another approach utilizes the olefin metathesis reaction on a Grubbs catalyst, although this method is more complex and expensive .
Chemical Reactions Analysis
1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-(4-Oxa-1,9-diazaspiro[5
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows for the development of novel therapeutic agents targeting specific receptors and enzymes.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism by which 1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition ultimately leads to the bacterium’s death. The compound’s interaction with other receptors and enzymes may involve similar binding and inhibition mechanisms.
Comparison with Similar Compounds
1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone can be compared to other spirocyclic compounds, such as:
1,9-Diazaspiro[5.5]undecane: This compound shares a similar spirocyclic framework but lacks the oxygen atom present in this compound.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: This derivative includes an aryl group, which can significantly alter its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(13)12-6-7-14-8-10(12)2-4-11-5-3-10/h11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMBIENPISSMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOCC12CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
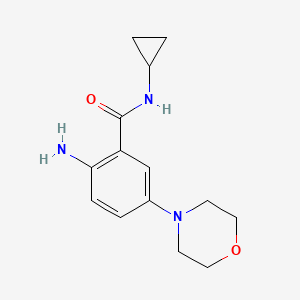
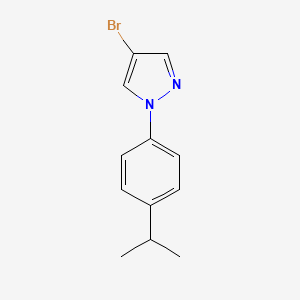
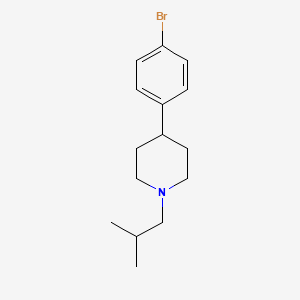
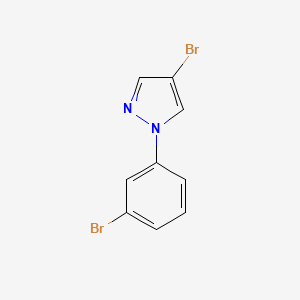
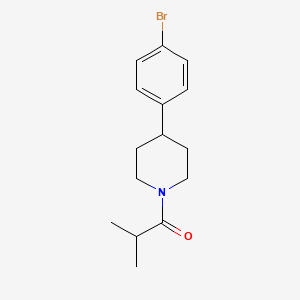
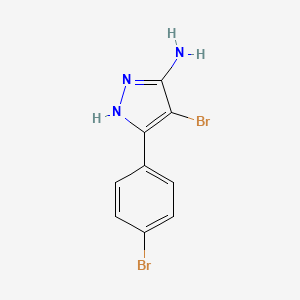

![3-pyridin-4-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B7967406.png)
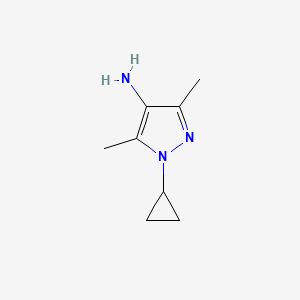
![2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B7967413.png)
![1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane](/img/structure/B7967419.png)
![1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone](/img/structure/B7967427.png)
![N-Methyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7967435.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B7967441.png)
